1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine

Lipophilicity CNS drug design Physicochemical profiling

This rigid tryptamine analogue replaces the flexible ethylamine side chain with a cyclobutane ring for enhanced conformational constraint and metabolic stability. With a balanced CNS profile (XLogP3 2.3, TPSA 41.8) and two orthogonal diversification handles (primary amine and indole NH), it is ideal for fragment elaboration and high-throughput parallel chemistry. Low molecular weight (200.28 g/mol) ensures synthetic tractability. Available now in research quantities.

Molecular Formula C13H16N2
Molecular Weight 200.285
CAS No. 2228619-73-4
Cat. No. B2693149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine
CAS2228619-73-4
Molecular FormulaC13H16N2
Molecular Weight200.285
Structural Identifiers
SMILESC1CC(C1)(CC2=CNC3=CC=CC=C32)N
InChIInChI=1S/C13H16N2/c14-13(6-3-7-13)8-10-9-15-12-5-2-1-4-11(10)12/h1-2,4-5,9,15H,3,6-8,14H2
InChIKeyDKUWJXNSOCBEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine (CAS 2228619-73-4): A Cyclobutyl-Constrained Tryptamine Scaffold


1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine is a synthetic small molecule (C13H16N2, MW 200.28 g/mol) that combines the indole pharmacophore of tryptamine with a cyclobutane ring directly attached to the α-carbon of the ethylamine side chain [1]. This cyclobutyl constraint differentiates it from flexible-chain tryptamines and positions it as a versatile building block for medicinal chemistry and chemical biology .

Why Tryptamine or DMT Cannot Simply Replace 1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine


The cyclobutane ring in 1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine imposes conformational rigidity and increases steric bulk relative to the freely rotating ethylamine side chain of tryptamine [1]. This structural modification alters key physicochemical properties—lipophilicity, hydrogen-bonding capacity, and molecular shape—that govern receptor recognition, passive membrane permeability, and metabolic stability. Consequently, generic substitution with tryptamine or N,N-dimethyltryptamine (DMT) cannot recapitulate the constrained pharmacophore geometry or the associated property profile, potentially leading to different target engagement and pharmacokinetic behavior [2].

Quantitative Differentiation Evidence for 1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine vs. Tryptamine Analogs


Elevated Lipophilicity (XLogP3) vs. Tryptamine

1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine exhibits a computed XLogP3 of 2.3, which is 0.75 log units higher than that of tryptamine (XLogP3 1.55) [1][2]. The increased lipophilicity, driven by the cyclobutane ring, is expected to enhance passive membrane permeability and blood-brain barrier penetration relative to the parent tryptamine scaffold.

Lipophilicity CNS drug design Physicochemical profiling

Distinct Hydrogen-Bond Donor Profile vs. N,N-Dimethyltryptamine (DMT)

The target compound retains a primary amine (2 hydrogen-bond donors), whereas DMT possesses a tertiary amine with only 1 hydrogen-bond donor [1][2]. This difference in HBD count is critical for interactions with key residues in aminergic GPCR binding pockets, particularly the conserved aspartate in transmembrane helix 3, and may confer distinct selectivity profiles at serotonin receptor subtypes.

Hydrogen bonding GPCR recognition Selectivity engineering

Higher Topological Polar Surface Area (TPSA) vs. DMT

The TPSA of 1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine is 41.8 Ų, compared to 19.0 Ų for DMT [1][2]. While both fall below the typical 60–90 Ų cutoff for blood-brain barrier penetration, the higher TPSA of the target compound may reduce non-specific membrane partitioning and hERG liability relative to the more lipophilic DMT.

CNS permeability Drug-likeness Physicochemical filters

Conformational Restriction via Cyclobutane Ring vs. Flexible Tryptamine Side Chain

The target compound's cyclobutane ring restricts the rotational freedom of the Cα–Cβ bond relative to the freely rotatable ethylamine chain of tryptamine. Tryptamine has 2 rotatable bonds with full rotational freedom; the target compound also has 2 rotatable bonds but the cyclobutane locks the Cα–Cβ geometry into a constrained envelope [1][2]. This preorganization reduces the entropic penalty upon receptor binding and may enhance binding affinity for receptors that recognize a bent or folded tryptamine conformation.

Conformational constraint Receptor binding entropy Scaffold design

Recognized Scaffold Versatility for Parallel Library Synthesis

Commercial suppliers explicitly market 1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine as a 'versatile small molecule scaffold' . This classification is supported by the presence of a primary amine handle amenable to amide coupling, reductive amination, and sulfonamide formation, combined with an indole NH for additional derivatization—offering two orthogonal diversification points absent in DMT (which lacks an unprotected indole NH for further functionalization without deprotection steps).

Scaffold Medicinal chemistry High-throughput synthesis

Procurement-Relevant Application Scenarios for 1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine


CNS Lead Optimization Programs Requiring Constrained Tryptamine Scaffolds

The elevated XLogP3 (2.3 vs. 1.55 for tryptamine) and moderate TPSA (41.8 Ų) position this compound as a candidate for CNS-targeted lead optimization where improved brain penetration and reduced off-target binding are desired compared to flexible tryptamine analogs [1][2].

Aminergic GPCR Probe Development Leveraging Primary Amine HBD

The primary amine with two hydrogen-bond donors distinguishes this scaffold from tertiary amine analogs like DMT (1 HBD), enabling potential selectivity engineering at serotonin, dopamine, or adrenergic receptor subtypes where an additional hydrogen bond interaction with transmembrane aspartate residues is mechanistically advantageous [1][2].

Fragment-Based Drug Discovery (FBDD) and Parallel Library Synthesis

As a low-molecular-weight (200.28 g/mol) scaffold with two orthogonal diversification handles (primary amine and free indole NH), the compound is well-suited for fragment elaboration and high-throughput parallel chemistry, offering greater synthetic tractability than fully substituted tryptamines like DMT [1].

Quote Request

Request a Quote for 1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.